

3-Chloro-5-fluorotoluene CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-fluorotoluene

Cat. No.: B1587264

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An In-depth Technical Guide to **3-Chloro-5-fluorotoluene**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

3-Chloro-5-fluorotoluene is a halogenated aromatic hydrocarbon that serves as a critical and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups meta to a methyl group, offers a synthetically valuable platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, safety protocols, and analytical methodologies. Furthermore, it delves into its strategic applications, particularly as an intermediate in the development of novel pharmaceutical agents, underpinned by field-proven insights and detailed experimental workflows for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. The CAS number for **3-Chloro-5-fluorotoluene** is 93857-90-0.^{[1][2]} Its structure combines the steric influence of the methyl group with the electronic effects of two different halogen atoms, which dictates its reactivity and utility in synthetic chemistry.

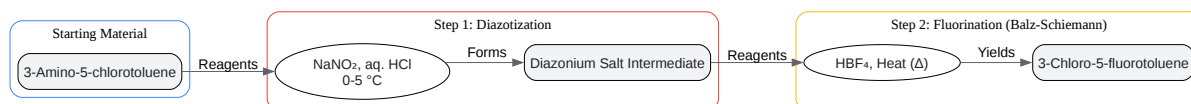
Table 1: Physicochemical Properties of **3-Chloro-5-fluorotoluene**

Property	Value	Source
CAS Number	93857-90-0	[1][2]
Molecular Formula	C ₇ H ₆ ClF	[3]
Molecular Weight	144.57 g/mol	[3]
IUPAC Name	1-Chloro-3-fluoro-5-methylbenzene	[4]
SMILES	<chem>Cc1cc(F)cc(c1)Cl</chem>	[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	Not explicitly available; estimated based on analogs like 3-fluorotoluene (115 °C) and 3-chlorotoluene (~162 °C).	[5]
Density	Not explicitly available; estimated to be >1 g/mL based on analogs.	[5]

Synthesis and Reactivity Insights

While specific, scaled-up synthesis routes for **3-Chloro-5-fluorotoluene** are often proprietary, its synthesis can be logically deduced from established organohalogen chemistry principles. A common and effective strategy involves the Sandmeyer or Balz-Schiemann reactions starting from a substituted aniline precursor.

A plausible synthetic pathway would begin with 3-amino-5-chlorotoluene. The amino group is a versatile handle for introducing other functionalities. Diazotization of the aniline followed by a fluorinating agent is a standard method for introducing fluorine to an aromatic ring.



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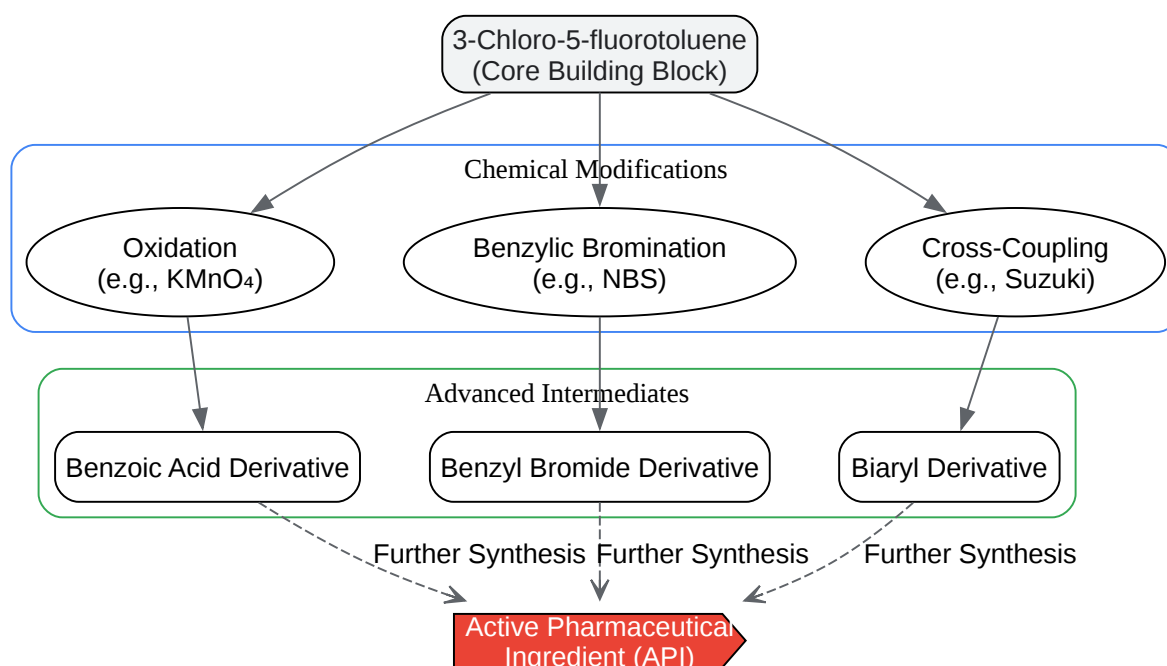
Caption: Plausible synthetic workflow for **3-Chloro-5-fluorotoluene**.

The reactivity of this molecule is governed by the directing effects of its substituents. The methyl group is weakly activating and ortho-, para-directing, while the halogen atoms are deactivating but also ortho-, para-directing. This creates a complex electronic landscape that can be exploited for selective downstream functionalization, such as further halogenation, nitration, or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the positions ortho to the methyl group.

Role in Pharmaceutical and Agrochemical Development

Halogenated aromatic compounds are privileged structures in medicinal chemistry.[6] The inclusion of chlorine and fluorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[7]

3-Chloro-5-fluorotoluene is a valuable intermediate precisely because it installs this desirable halogenation pattern onto a versatile toluene scaffold. It can be elaborated into more complex active pharmaceutical ingredients (APIs). For instance, the methyl group can be oxidized to a carboxylic acid or a benzylic bromide, opening pathways to a vast array of derivatives. Structurally related compounds like 3-chloro-5-fluoroaniline are key starting materials for synthesizing antiviral compounds and glucocorticoid receptor agonists for treating inflammation.[8] This underscores the potential of the **3-chloro-5-fluorotoluene** core in constructing molecules for diverse therapeutic targets.



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Caption: Role as a versatile intermediate in API synthesis.

Analytical Characterization: Quality Control Protocol

Ensuring the purity of starting materials is paramount in drug development. Control of regioisomeric impurities is a major concern, as they can be difficult to separate in later stages.

[9] Gas Chromatography with Flame Ionization Detection (GC-FID) is the most suitable technique for analyzing volatile, thermally stable compounds like **3-Chloro-5-fluorotoluene**.

Protocol: GC-FID for Purity and Regioisomer Analysis

This protocol is adapted from established methods for analyzing structurally similar halogenated aromatics.[9] The causality behind these choices is to achieve baseline separation

of all potential isomers (e.g., 2-Chloro-4-fluorotoluene, 4-Chloro-2-fluorotoluene) from the main analyte.

1. Sample Preparation:

- Accurately weigh approximately 50 mg of the **3-Chloro-5-fluorotoluene** sample into a 10-mL volumetric flask.
- Dilute to volume with a suitable solvent like Methanol or Acetonitrile. The target concentration is 5.0 mg/mL. This concentration provides a strong signal without overloading the detector.

2. Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890 or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).
- Column: Rtx®-65 (65% Diphenyl / 35% Dimethyl polysiloxane), 30 m x 0.25 mm, 1.0 µm film thickness. A mid-polarity phase like this is chosen for its ability to resolve positional isomers of halogenated compounds.[9]
- Oven Program:
 - Initial Temperature: 100 °C (hold for 2 minutes).
 - Ramp: 10 °C/min to 210 °C.
 - Final Hold: Hold at 210 °C for 14 minutes. This temperature program ensures that the analyte and any higher-boiling impurities elute efficiently.
- Inlet:
 - Mode: Split (Ratio 25:1). A split injection prevents column overloading and ensures sharp peaks.
 - Temperature: 240 °C.
- Detector (FID):
 - Temperature: 240 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Volume: 1 µL.

3. Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity using the area percent method: $\text{Area \%} = (\text{Area of Analyte Peak} / \text{Total Area of All Peaks}) * 100$.
- The method should be validated to have a quantitation limit of $\leq 0.05\%$ to effectively control impurities.[9]

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A[label="1. Sample Preparation\n(5 mg/mL in MeOH)"]; B[label="2. GC\nInjection\n(1 µL, Split 25:1)"]; C [label="3. Chromatographic\nSeparation\n(Rtx®-65 Column, Temp Program)"]; D [label="4. FID\nDetection\n(Signal Generation)"]; E [label="5. Data Analysis\n(Peak\nIntegration, Area % Calculation)"]; F [label="Result: Purity\nReport\n(≥99.5% desirable)", shape=note, fillcolor="#FBBC05"];  
  
A -> B -> C -> D -> E -> F; }
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Caption: Workflow for GC-FID purity analysis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-Chloro-5-fluorotoluene** is not readily available, a robust safety assessment can be constructed from data on its structural analogs, such as 3-fluorotoluene and 3-chlorotoluene.^[10]

- Hazard Classification (Predicted):
 - Flammable Liquid: Likely GHS Category 2 or 3. Keep away from heat, sparks, and open flames.^[10]
 - Acute Toxicity: May be harmful if inhaled or swallowed.^[10]
 - Skin/Eye Irritation: Expected to cause skin and eye irritation.
 - Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.^[10]

Table 2: Recommended Handling and PPE

Precaution	Specification	Rationale
Ventilation	Use only in a well-ventilated area or chemical fume hood.	To prevent inhalation of harmful vapors.[11]
Eye Protection	Wear chemical safety goggles conforming to EN166 or NIOSH standards.	To prevent eye contact and irritation.[12]
Hand Protection	Wear impervious gloves (e.g., nitrile, neoprene).	To avoid skin absorption and irritation.[11]
Skin Protection	Wear a lab coat and appropriate protective clothing.	To prevent accidental skin contact.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from ignition sources.	To maintain chemical integrity and prevent fire hazards.[11]
Disposal	Dispose of contents/container to an approved waste disposal plant.	To prevent environmental contamination.[10]

Conclusion

3-Chloro-5-fluorotoluene is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical and life sciences sectors. Its defined structure and predictable reactivity provide chemists with a reliable starting point for constructing novel molecules with tailored biological activities. By understanding its properties, adhering to rigorous analytical and safety protocols, and appreciating its synthetic potential, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

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- To cite this document: BenchChem. [3-Chloro-5-fluorotoluene CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587264#3-chloro-5-fluorotoluene-cas-number-and-properties]

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